Galline

Description

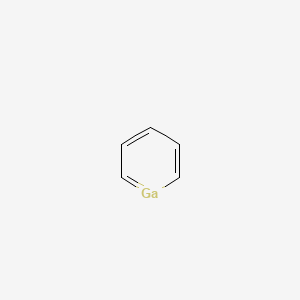

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

52012-17-6 |

|---|---|

Molecular Formula |

C5H5Ga |

Molecular Weight |

134.82 g/mol |

IUPAC Name |

galline |

InChI |

InChI=1S/C5H5.Ga/c1-3-5-4-2;/h1-5H; |

InChI Key |

JVFMQNJSQVWUKH-UHFFFAOYSA-N |

SMILES |

C1=CC=[Ga]C=C1 |

Canonical SMILES |

C1=CC=[Ga]C=C1 |

Synonyms |

galline |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Genetic Basis of Chicken Embryological Development

For Researchers, Scientists, and Drug Development Professionals

Abstract: The chicken embryo (Gallus gallus) serves as a paramount model organism in developmental biology, offering unparalleled accessibility and manipulability for studying the intricate genetic and molecular processes that orchestrate vertebrate embryogenesis. This technical guide provides a comprehensive overview of the core genetic mechanisms governing chicken embryological development. It delves into the key signaling pathways, gene regulatory networks, and the experimental methodologies used to elucidate them. Quantitative data from recent transcriptomic studies are summarized, and detailed protocols for essential experimental techniques are provided. Furthermore, this guide includes visualizations of crucial signaling pathways and experimental workflows to facilitate a deeper understanding of the complex interactions driving avian development. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of developmental biology, genetics, and regenerative medicine.

Core Signaling Pathways in Chicken Embryogenesis

The development of the chicken embryo is orchestrated by a highly conserved set of signaling pathways that regulate cell fate, proliferation, differentiation, and morphogenesis. The precise spatial and temporal activation of these pathways is critical for the proper formation of all tissues and organs.

1.1 Wnt Signaling Pathway

The Wnt signaling pathway is fundamental to early embryonic patterning, including the establishment of the primitive streak, gastrulation, and the development of the nervous system.[1][2][3] Canonical Wnt signaling, mediated by β-catenin, is particularly crucial. WNT8C is expressed in the area opaca, the outermost extra-embryonic region, and induces the formation of the marginal zone, which is essential for positioning the primitive streak.[2][4]

Wnt Signaling Pathway Diagram

Caption: Canonical Wnt signaling pathway.

1.2 Fibroblast Growth Factor (FGF) Signaling Pathway

FGF signaling is indispensable for numerous developmental processes, most notably limb development.[5][6][7][8] The apical ectodermal ridge (AER), a thickened ectodermal structure at the distal tip of the limb bud, expresses several FGFs (e.g., FGF8, FGF4) that maintain the proliferation of underlying mesenchymal cells and promote limb outgrowth.[6][8] FGF signaling from the AER is also critical for specifying the distal cell fate of the limb.[9]

FGF Signaling Pathway Diagram

Caption: FGF signaling via the MAPK/ERK pathway.

1.3 Bone Morphogenetic Protein (BMP) Signaling Pathway

BMP signaling plays multifaceted roles throughout chicken embryogenesis, including the induction of the neural crest, regulation of cell death in patterning, and chondrogenesis.[10][11][12] A gradient of BMP signaling is essential for the specification of the neural plate and the subsequent induction of neural crest cells from the dorsal neural tube.[12] BMP signaling is also required for the migration of cranial neural crest cells.[10]

BMP Signaling Pathway Diagram

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. Canonical Wnt signalling from the area opaca induces and maintains the marginal zone in pre-primitive-streak stage chick embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Involvement of fibroblast growth factor (FGF)18-FGF8 signaling in specification of left-right asymmetry and brain and limb development of the chick embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of FGF on gene expression in chick limb bud cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fibroblast growth factors induce additional limb development from the flank of chick embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Limb Development - FGF Signalling in Vertebrate Development - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Genetic evidence that FGFs play an instructive role in limb proximal-distal patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Essential function and targets of BMP signaling during midbrain neural crest delamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ijdb.ehu.eus [ijdb.ehu.eus]

Avian Immune Response: A Molecular Deep Dive for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Core Molecular Mechanisms of Avian Immunity

Abstract: The avian immune system presents a unique and compelling model for immunological research, with distinct anatomical features and molecular pathways that have significant implications for vaccine development, disease resistance breeding, and our understanding of vertebrate immunology as a whole. This technical guide provides a comprehensive overview of the core molecular mechanisms governing the avian immune response, tailored for researchers, scientists, and professionals in the field of drug development. We delve into the intricacies of innate and adaptive immunity in birds, with a focus on signaling pathways, quantitative data from immunological studies, and detailed experimental protocols. All signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the complex processes involved.

Introduction to the Avian Immune System

Birds possess a sophisticated immune system that shares fundamental principles with mammals but also exhibits unique characteristics. Key anatomical distinctions include the bursa of Fabricius, the primary site of B-cell development, and the presence of nucleated erythrocytes and thrombocytes.[1] At the molecular level, the avian immune system has evolved distinct receptors and signaling molecules to combat a wide array of pathogens. This guide will explore these molecular intricacies, providing a foundational understanding for those engaged in avian immunology research and the development of novel immunotherapeutics.

Innate Immunity: The First Line of Defense

The innate immune system provides the initial, non-specific defense against pathogens. This rapid response is mediated by a variety of cells, including macrophages, heterophils (the avian equivalent of neutrophils), and dendritic cells, which recognize conserved pathogen-associated molecular patterns (PAMPs) through pattern recognition receptors (PRRs).

Pattern Recognition Receptors (PRRs) in Birds

Avian genomes encode several families of PRRs, including Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and NOD-like receptors (NLRs).[2]

-

Toll-like Receptors (TLRs): Birds possess a unique repertoire of TLRs. Notably, chickens have TLR1A and TLR1B, two TLR2 types, and lack a functional TLR9, with its role as a sensor of unmethylated CpG DNA being fulfilled by TLR21.[2] Avian TLR15 is another unique receptor, activated by microbial proteases.[2]

-

RIG-I-like Receptors (RLRs): The RLR family, which includes RIG-I, MDA5, and LGP2, are cytoplasmic sensors of viral RNA.[3] While most birds possess RIG-I, it is notably absent in chickens, where MDA5 appears to be the primary sensor for a broader range of viral RNAs.[3][4]

TLR Signaling Pathways

Upon PAMP recognition, TLRs initiate signaling cascades that culminate in the production of pro-inflammatory cytokines and type I interferons. Most avian TLRs, with the exception of TLR3, are thought to signal through the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB.[2][5]

TLR Signaling Pathway

Caption: General avian TLR signaling pathway leading to pro-inflammatory cytokine production.

RLR Signaling Pathway

In response to viral RNA, RLRs trigger a signaling cascade through the mitochondrial antiviral-signaling protein (MAVS). This leads to the activation of transcription factors IRF3 and IRF7, which drive the expression of type I interferons (IFN-α and IFN-β).

Caption: Simplified overview of the avian B-cell receptor signaling pathway.

The antibody response is a key indicator of adaptive immunity and vaccine efficacy. Enzyme-linked immunosorbent assays (ELISA) are commonly used to quantify antibody titers in serum.

| Vaccine | Time Post-Vaccination | Mean Antibody Titer (ELISA) | Reference |

| Infectious Bursal Disease Virus (IBDV) | Day 1 (Maternal) | 3,395 - 5,184 | [6] |

| IBDV (Intermediate Plus) | 5 weeks | 8,539 - 11,013 | [6] |

| Infectious Bronchitis Virus (H120-4/91) | 42 days | 2,162 - 6,073 | [7] |

| Avian Influenza Virus (H9N2, inactivated) | 14 days | Seroconversion detected | [8] |

T-Cell-Mediated Immunity

T-cells are crucial for cell-mediated immunity, which involves the recognition and elimination of infected cells. Avian T-cells are classified into distinct lineages, including those expressing T-cell receptor 1 (TCR1), TCR2, and TCR3. [9]

T-cell activation is initiated by the interaction of the TCR with an antigen presented by a Major Histocompatibility Complex (MHC) molecule on the surface of an antigen-presenting cell (APC). This interaction triggers a signaling cascade that leads to T-cell proliferation, differentiation, and the execution of effector functions.

T-Cell Receptor Signaling Pathway

Caption: A simplified representation of the avian T-cell receptor signaling pathway.

Flow cytometry is a powerful technique for identifying and quantifying different T-cell populations in avian blood and tissues.

| T-Cell Population | Virus | Tissue | Time Post-Infection | Change in Percentage (vs. Control) | Reference |

| CD3+CD4+ | Fowlpox Vaccine | Blood | 7 days | Significantly higher | [10] |

| CD3+CD8+ | Fowlpox Vaccine | Blood | 7 days | Significantly higher | [10] |

| γδ T cells | H7N9 AIV | Lung | 7 and 14 dpi | Significantly increased | [11] |

| CD8 T cells | H7N9 AIV | Lung | 7 and 14 dpi | Significantly increased | [11] |

| CD3-CD8α+ NK cells | H7N9 AIV | Lung | 7 and 14 dpi | Significantly increased | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the avian immune response.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

Workflow for PBMC Isolation

References

- 1. Frontiers | Delineation of chicken immune markers in the era of omics and multicolor flow cytometry [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Functional Evolution of Avian RIG-I-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Duck RIG-I CARD Domain Induces the Chicken IFN-β by Activating NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Potential of Toll-Like Receptors to Modulate Avian Immune System: Exploring the Effects of Genetic Variants and Phytonutrients [frontiersin.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. journal.isv.org.ir [journal.isv.org.ir]

- 8. Evaluation of a competitive ELISA for antibody detection against avian influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A third sublineage of avian T cells can be identified with a T cell receptor-3-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flow Cytometric Evaluation of CD4+ and CD8+ T-cell Immune Response in SPF Chickens Induced by Fowlpox Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Establishing a Multicolor Flow Cytometry to Characterize Cellular Immune Response in Chickens Following H7N9 Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

The Gut Microbiome: A Cornerstone of Poultry Health and a Frontier in Disease Management

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intestinal tract of poultry is a complex and dynamic ecosystem teeming with a vast community of microorganisms, collectively known as the gut microbiome. This intricate microbial world plays a pivotal role in the host's overall health, influencing everything from nutrient metabolism and immune system development to resistance against enteric pathogens. For the poultry industry, a deeper understanding of this microbiome offers unprecedented opportunities to enhance productivity, improve animal welfare, and reduce the reliance on antibiotics. This technical guide provides a comprehensive overview of the poultry gut microbiome's role in health and disease, with a focus on quantitative data, detailed experimental methodologies, and key signaling pathways.

The Healthy Poultry Gut Microbiome: A Symphony of Symbiosis

The composition of the gut microbiome in healthy poultry is dominated by four main bacterial phyla: Firmicutes, Bacteroidetes, Proteobacteria, and Actinobacteria.[1] The relative abundance of these phyla varies along the gastrointestinal tract (GIT), with a lower diversity in the upper GIT and a significantly more complex and diverse community in the cecum, the primary site of microbial fermentation.[2]

Table 1: Predominant Bacterial Taxa in the Healthy Chicken Gastrointestinal Tract

| Gastrointestinal Segment | Predominant Bacterial Phyla | Key Genera | Primary Functions |

| Crop | Firmicutes | Lactobacillus | Initial fermentation of feed |

| Small Intestine (Duodenum, Jejunum, Ileum) | Firmicutes | Lactobacillus, Enterococcus | Nutrient absorption, competitive exclusion of pathogens |

| Cecum | Firmicutes, Bacteroidetes | Clostridium, Ruminococcus, Faecalibacterium, Bacteroides, Alistipes | Fermentation of indigestible carbohydrates, production of Short-Chain Fatty Acids (SCFAs), vitamin synthesis |

The Gut Microbiome's Multifaceted Role in Poultry Health

The symbiotic relationship between the host and its gut microbiota confers numerous benefits essential for maintaining health and optimizing performance.

Nutrient Metabolism and Enhanced Feed Efficiency

The gut microbiome significantly contributes to the host's ability to extract nutrients from the diet.[3] Microbial enzymes can break down complex carbohydrates, such as non-starch polysaccharides (NSPs), that are indigestible by the bird's own enzymes.[4] This fermentation process yields short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which serve as a crucial energy source for the host.[5] A well-balanced microbiome is therefore directly linked to improved feed conversion ratios (FCR) and overall growth performance.[6]

Development and Modulation of the Immune System

The gut microbiome is instrumental in the development and maturation of the avian immune system.[7] Early colonization of the gut by a diverse microbial community is critical for educating the host's immune cells, promoting the development of gut-associated lymphoid tissues (GALT), and establishing a balanced immune response.[4] The microbiota can influence both innate and adaptive immunity, including the production of antimicrobial peptides and the modulation of T-cell differentiation.[7] A healthy gut microbiome helps to maintain a state of immune homeostasis, preventing excessive inflammation while remaining responsive to pathogens.

Colonization Resistance Against Enteric Pathogens

A diverse and stable gut microbiome provides a formidable barrier against the colonization of enteric pathogens, a phenomenon known as "competitive exclusion."[8] This protective effect is mediated through several mechanisms:

-

Competition for nutrients and attachment sites: Commensal bacteria outcompete pathogens for essential resources and binding locations on the intestinal epithelium.

-

Production of antimicrobial compounds: Many beneficial bacteria, such as Lactobacillus species, produce bacteriocins and organic acids that inhibit the growth of pathogens.

-

Modulation of the gut environment: The production of SCFAs lowers the intestinal pH, creating an environment that is less favorable for many pathogens.

Gut Dysbiosis: The Microbial Imbalance in Poultry Diseases

Disruptions to the delicate balance of the gut microbiome, a condition known as dysbiosis, are often associated with enteric diseases in poultry, leading to significant economic losses.

Necrotic Enteritis

Necrotic enteritis, caused by Clostridium perfringens, is a major concern in poultry production. The disease is characterized by a dramatic shift in the gut microbiome, with a significant increase in the abundance of Clostridium and a decrease in the diversity of beneficial bacteria.[9][10]

Table 2: Changes in Ileal Microbiota Composition Associated with Necrotic Enteritis Severity

| Lesion Score | Predominant Genera (Relative Abundance %) | Key Observations |

| Healthy (Score 0) | Lactobacillus (high), Candidatus Savagella, various Firmicutes | High microbial diversity and richness. |

| Mild NE (Score 1-2) | Decreased Lactobacillus, loss of sensitive Firmicutes like Weissella and Romboutsia | Reduction in microbial diversity begins. |

| Severe NE (Score 3-4) | Clostridium perfringens (58-70%), Enterococcus cecorum, Escherichia/Shigella | Drastic loss of diversity, dominance of C. perfringens. |

Source: Adapted from studies on necrotic enteritis in broiler chickens.[9][10]

Salmonellosis and Campylobacteriosis

Salmonella and Campylobacter are significant foodborne pathogens that colonize the poultry gut. A healthy and diverse gut microbiota is crucial for providing colonization resistance against these bacteria.[7][8] Studies have shown that a reduction in the abundance of beneficial bacteria, such as Lactobacillus, can increase the susceptibility of chickens to Salmonella and Campylobacter infection.[9][11]

Modulating the Gut Microbiome for Improved Health and Performance

Strategic manipulation of the gut microbiome through dietary interventions offers a promising alternative to antibiotic growth promoters.

Probiotics

Probiotics are live microorganisms that, when administered in adequate amounts, confer a health benefit on the host.[12] Commonly used probiotic strains in poultry include Lactobacillus, Bifidobacterium, and Bacillus species.

Table 3: Effects of Probiotic Supplementation on Broiler Performance

| Probiotic Strain(s) | Dosage | Duration (days) | Effect on Feed Conversion Ratio (FCR) | Effect on Average Daily Gain (ADG) | Reference |

| Lactobacillus plantarum | 1 x 10^9 CFU/kg feed | 42 | Improved | Increased | [12] |

| Bacillus subtilis | 1 x 10^8 CFU/kg feed | 42 | Improved | Increased | [12] |

| Multi-strain (Lactobacillus, Bifidobacterium) | 1 g/kg feed | 42 | Significantly Improved | Significantly Increased | [13] |

| Lactobacillus species | 1 ml/liter drinking water | 42 | Reduced FCR | Increased | [14] |

Prebiotics

Prebiotics are non-digestible feed ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the gut.[5] Common prebiotics used in poultry feed include fructooligosaccharides (FOS), mannanoligosaccharides (MOS), and galactooligosaccharides (GOS).

Table 4: Impact of Prebiotics on Chicken Gut Microbiota Composition (Relative Abundance %)

| Prebiotic | Dosage | Duration (days) | Change in Lactobacillus | Change in Bifidobacterium | Change in Pathogens (e.g., Clostridium, E. coli) | Reference |

| Mannan-oligosaccharide (MOS) | 0.05% of diet | 35 | Increased | - | Reduced C. perfringens and E. coli | [1] |

| Galacto-oligosaccharide (GOS) | 3g/25 kg diet | 21 | - | Increased | - | [1] |

| Fructooligosaccharide (FOS) | 1% of diet | 21 | Increased | Increased | Reduced Salmonella | [5] |

Key Signaling Pathways in Host-Microbe Interactions

The communication between the gut microbiome and the poultry host is mediated by complex signaling pathways.

Short-Chain Fatty Acid (SCFA) Signaling

SCFAs produced by the gut microbiota act as signaling molecules by binding to G-protein coupled receptors (GPCRs), such as GPR41 and GPR43, on intestinal epithelial and immune cells. This interaction triggers downstream signaling cascades that influence gut motility, hormone secretion, and immune responses.

Caption: SCFA Signaling Pathway in the Poultry Gut.

Toll-Like Receptor (TLR) Signaling

Toll-like receptors (TLRs) are pattern recognition receptors on host cells that recognize microbe-associated molecular patterns (MAMPs). The binding of MAMPs to TLRs initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines, playing a crucial role in the innate immune response to pathogens.[15]

Caption: TLR Signaling Pathway in a Poultry Gut Epithelial Cell.

Experimental Protocols for Poultry Gut Microbiome Research

16S rRNA Gene Sequencing for Microbiome Profiling

This technique is widely used to assess the taxonomic composition of the gut microbiota.

Caption: Experimental Workflow for 16S rRNA Gene Sequencing.

Methodology:

-

Sample Collection: Collect cecal or fecal samples from individual birds and immediately store them at -80°C to preserve microbial DNA.

-

DNA Extraction: Utilize a commercial DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit) following the manufacturer's instructions to isolate high-quality microbial DNA.[2]

-

PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers (e.g., 341F and 806R).[16] PCR conditions typically involve an initial denaturation step, followed by 25-30 cycles of denaturation, annealing, and extension, and a final extension step.

-

Library Preparation: Purify the PCR products and attach sequencing adapters and barcodes to each sample for multiplexing.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as the Illumina MiSeq.

-

Bioinformatic Analysis: Process the raw sequencing reads using pipelines like QIIME2 or Mothur.[17] This includes quality filtering, demultiplexing, operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) picking, and taxonomic assignment against a reference database (e.g., Greengenes, SILVA).

-

Statistical Analysis: Analyze the resulting taxonomic data to compare microbial diversity and composition between different experimental groups.

Metagenomic Sequencing for Functional Analysis

Metagenomics provides insights into the functional potential of the gut microbiome by sequencing the entire microbial DNA content.

Methodology:

-

Sample Collection and DNA Extraction: Follow the same procedures as for 16S rRNA gene sequencing.

-

Library Preparation: Shear the extracted DNA into smaller fragments and ligate sequencing adapters.

-

Sequencing: Perform shotgun sequencing on a high-throughput platform (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis:

-

Quality Control: Trim and filter the raw sequencing reads.

-

Assembly: Assemble the short reads into longer contiguous sequences (contigs).

-

Gene Prediction and Annotation: Predict genes from the assembled contigs and annotate their functions using databases like KEGG or COG.

-

Taxonomic and Functional Profiling: Determine the taxonomic composition and the abundance of different functional pathways.

-

Gnotobiotic Chicken Model

Gnotobiotic (germ-free) chickens are raised in a sterile environment, allowing for the controlled colonization of their gut with specific microorganisms to study their effects on the host.[18]

Methodology:

-

Derivation of Germ-Free Chicks: Obtain fertilized eggs and sterilize their surfaces before hatching in a sterile incubator.

-

Housing: House the germ-free chicks in sterile isolators with filtered air and provide them with sterilized feed and water.

-

Microbial Colonization: Introduce specific bacterial strains or a defined microbial community to the germ-free chicks via oral gavage.

-

Experimental Monitoring: Monitor the effects of colonization on various host parameters, such as growth performance, immune development, and resistance to pathogen challenge.[18]

Future Perspectives and Conclusion

The study of the poultry gut microbiome is a rapidly evolving field with immense potential to revolutionize poultry production. Future research should focus on elucidating the complex interactions between the microbiome, host genetics, and environmental factors. The development of next-generation probiotics, prebiotics, and other microbiome-modulating strategies holds the key to improving poultry health, welfare, and productivity in a sustainable and antibiotic-free manner. This in-depth technical guide provides a foundational understanding for researchers and industry professionals to navigate this exciting frontier.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 16S rRNA Sequencing Analysis of the Gut Microbiota in Broiler Chickens Prophylactically Administered with Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies to modulate the intestinal microbiota and their effects on nutrient utilization, performance, and health of poultry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prebiotics and the poultry gastrointestinal tract microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Interplay between Campylobacter and the Caecal Microbial Community of Commercial Broiler Chickens over Time - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of an Intestinal Microbiota Signature Associated With the Severity of Necrotic Enteritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Publication : USDA ARS [ars.usda.gov]

- 12. mdpi.com [mdpi.com]

- 13. Effect of Lactobacillus Species Probiotics on Growth Performance of Dual-Purpose Chicken - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wjarr.com [wjarr.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | 16S rRNA gene-based microbiota profiles from diverse avian faeces are largely independent of DNA preservation and extraction method [frontiersin.org]

- 17. Frontiers | Single and Combined Effects of Clostridium butyricum and Coccidiosis Vaccine on Growth Performance and the Intestinal Microbiome of Broiler Chickens [frontiersin.org]

- 18. Identification of a microbial sub-community from the feral chicken gut that reduces Salmonella colonization and improves gut health in a gnotobiotic chicken model - PMC [pmc.ncbi.nlm.nih.gov]

neurological development in Gallus gallus domesticus

An In-depth Technical Guide to the Neurological Development of Gallus gallus domesticus

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The domestic chicken, Gallus gallus domesticus, serves as a paramount model organism in developmental biology and neuroscience. Its in ovo development is readily accessible, allowing for precise experimental manipulation and direct observation of neurodevelopmental processes. The chick embryo's nervous system develops rapidly and shares fundamental organizational and molecular principles with that of mammals, making it an invaluable tool for investigating neurogenesis, neuronal migration, synaptogenesis, and the underlying signaling pathways that govern these events. This guide provides a comprehensive technical overview of the key stages, cellular dynamics, molecular signaling, and experimental methodologies central to the study of neurological development in this model system.

Timeline of Major Neurological Events

The development of the chick embryo is classically staged according to the Hamburger-Hamilton (HH) series. The following table outlines key neurological milestones.

| Embryonic Day (E) | Hamburger-Hamilton (HH) Stage | Key Neurological Developments |

| E1 | HH4-6 | Formation of the primitive streak, the precursor to the nervous system. |

| E1.5-E2 | HH7-13 | Neurulation begins with the formation of the neural plate, which then folds to form the neural tube.[1] First somites appear. |

| E2-E3 | HH14-18 | The three primary brain vesicles (prosencephalon, mesencephalon, rhombencephalon) are distinct.[2] Cranial and cervical flexures appear.[1] Neural crest cell migration begins. |

| E3-E4 | HH18-24 | The brain further differentiates into five secondary vesicles (telencephalon, diencephalon, mesencephalon, metencephalon, and myelencephalon).[1] Optic vesicles are prominent. |

| E5-E6 | HH25-29 | Spontaneous, rhythmic electrical activity is detectable in the hindbrain and spinal cord.[3][4] Axon growth from retinal ganglion cells is maximal around E6.[5] |

| E7-E9 | HH30-35 | Cerebellar granule cell precursors are born from the rhombic lip and begin forming the external granule layer (EGL).[6] Spontaneous activity continues in the hindbrain.[3] |

| E10-E12 | HH36-38 | Onset of cerebellar foliation.[6] Myelination begins in the spinal cord. |

| E13-E15 | HH39-41 | Onset of physiologically relevant, waking-like EEG activity can be detected.[7][8] Synaptogenesis accelerates in the cerebellum and cerebral cortex.[9] |

| E16-E20 | HH42-45 | Significant growth and maturation of all brain regions.[10] The yolk sac is drawn into the body cavity in preparation for hatching. |

Key Cellular Processes in Neurodevelopment

Neuronal Proliferation and Differentiation

Neurogenesis begins with the proliferation of neural progenitor cells within the ventricular zone of the neural tube. This process is tightly regulated by signaling pathways that control the balance between proliferation and differentiation. For example, in the developing cerebellum, Bone Morphogenetic Protein (BMP) signaling helps regulate the amplification of granule cell precursors within the external granule layer (EGL).[6] As development proceeds, these progenitors exit the cell cycle and differentiate into various neuronal and glial subtypes.

Neuronal Migration

A hallmark of vertebrate neurodevelopment is the migration of post-mitotic neurons from their birthplace to their final positions. A particularly well-studied example in the chick is the migration of neural crest cells, which delaminate from the dorsal neural tube and migrate extensively to form the peripheral nervous system.[11][12] This process involves a complex interplay of guidance cues and cell-cell interactions. Time-lapse imaging has revealed that these cells move with distinct behaviors and speeds.[13][14]

Axon Guidance and Synaptogenesis

Following migration and differentiation, neurons extend axons to connect with their targets. This process of axon guidance is directed by a combination of chemical and mechanical cues in the embryonic environment.[15] The rate of axon growth is intrinsically linked to factors such as the neuron's birth date and the distance to its target.[16] Once an axon reaches its target, synaptogenesis occurs, involving the formation of a specialized junction for intercellular communication. In the chick cerebellum, the period of maximum synaptic formation occurs around E18, coinciding with a peak in dendritic RNA content, which is thought to be involved in the formation of postsynaptic densities.[9]

Quantitative Developmental Data

The following tables summarize key quantitative parameters of .

Table 1: Brain Region Volumetrics During Embryonic Development Data derived from in vivo 3.0 T MRI analysis.[10][17]

| Embryonic Day | Whole Brain (mm³) (Mean ± SD) | Telencephalon (mm³) (Mean ± SD) | Cerebellum (mm³) (Mean ± SD) | Brainstem (mm³) (Mean ± SD) |

| E5 | 60.08 ± 10.14 | 33.33 ± 2.95 | - | 1.98 ± 0.38 |

| E6 | 105.97 ± 11.75 | 46.02 ± 1.83 | - | 3.65 ± 0.48 |

| E9 | 240.11 ± 13.90 | 120.51 ± 9.61 | 10.45 ± 0.49 | 10.37 ± 0.99 |

| E12 | 458.48 ± 17.68 | 258.96 ± 12.16 | 32.11 ± 2.01 | 24.13 ± 2.21 |

| E15 | 695.89 ± 14.37 | 420.37 ± 11.39 | 65.48 ± 3.42 | 40.15 ± 2.18 |

| E17 | 881.36 ± 11.36 | 550.81 ± 9.87 | 98.79 ± 4.11 | 55.43 ± 2.83 |

| E20 | 1117.96 ± 31.45 | 715.68 ± 20.33 | 150.11 ± 8.93 | 78.92 ± 4.02 |

Table 2: Cellular and Molecular Dynamics

| Parameter | Stage / Region | Value | Source(s) |

| Neural Crest Cell Migration Speed | Hindbrain (r4), in vivo | 53 µm/hr | [14] |

| Mesoderm Cell Migration Speed | Head mesoderm, in vivo | 43 µm/hr | [14] |

| Axon Diameter (Unmyelinated) | Optic Nerve (E15-E20) | ~0.35 µm (Mean) | [18] |

| Axon Diameter (Myelinated) | Optic Nerve (Day 60 post-hatch) | 0.51, 1.76, 3.90 µm (3 populations) | [18] |

| Synaptogenesis Peak (Proxy) | Cerebellum (E18) | 329.8 µg RNA / mg protein | [9] |

| Spontaneous Activity Onset | Hindbrain | E6 | [3] |

| EEG Activity Onset | Hyperpallium | E13 | [7] |

| Dopamine Concentration Peak | Raphe Nuclei | E19 | [19] |

Major Signaling Pathways in Neurodevelopment

Several highly conserved signaling pathways orchestrate the complex events of neurodevelopment.

Sonic Hedgehog (Shh) Pathway

The Shh pathway is crucial for dorsoventral patterning of the neural tube. Shh is secreted from the notochord and floor plate, establishing a ventral-to-dorsal concentration gradient.[3] This gradient specifies the identity of different neuronal progenitor domains, including the progenitors of motor neurons in the ventral spinal cord.[3][20][21] Ectopic expression of Shh can lead to a "ventralization" of the spinal cord, demonstrating its powerful role in cell fate determination.[20]

References

- 1. notesonzoology.com [notesonzoology.com]

- 2. researchgate.net [researchgate.net]

- 3. Properties and mechanisms of spontaneous activity in the embryonic chick hindbrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Axon growth in embryonic chick and quail retinal whole mounts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BMP signalling facilitates transit amplification in the developing chick and human cerebellum [elifesciences.org]

- 7. Nociception in Chicken Embryos, Part II: Embryonal Development of Electroencephalic Neuronal Activity In Ovo as a Prerequisite for Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Dendritic RNA and postsynaptic density formation in chick cerebellar synaptogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monitoring brain development of chick embryos in vivo using 3.0 T MRI: subdivision volume change and preliminary structural quantification using DTI - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neural Crest Migration Methods in the Chicken Embryo | Springer Nature Experiments [experiments.springernature.com]

- 13. journals.biologists.com [journals.biologists.com]

- 14. Visualizing mesoderm and neural crest cell dynamics during chick head morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Axons in the Chick Embryo Follow Soft Pathways Through Developing Somite Segments :: MPG.PuRe [pure.mpg.de]

- 16. Initial axon growth rate from embryonic sensory neurons is correlated with birth date - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Growth pattern of axons in the optic nerve of chick during myelogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The development of the serotonergic and dopaminergic systems during chicken mid-late embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative analysis of nerve growth factor in the amniotic fluid during chick embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. escholarship.org [escholarship.org]

The Evolutionary Genetics of the Domestic Chicken: From Junglefowl to Modern Breeds and Bioreactors

Abstract

The domestic chicken (Gallus gallus domesticus) represents one of the most significant and widespread livestock species globally. Its evolutionary journey from a wild junglefowl to a cornerstone of modern agriculture and a powerful model organism for biomedical research is a compelling narrative of natural evolution, human-driven selection, and advanced genetic engineering. This technical guide provides an in-depth exploration of the evolutionary genetics of the domestic chicken, tailored for researchers, scientists, and drug development professionals. We delve into its domestication history, the complex interplay of introgressive hybridization, the genetic architecture of key economic traits shaped by artificial selection, and the identification of numerous quantitative trait loci (QTLs). Furthermore, this paper details the key experimental and analytical methodologies employed in modern avian genomics and highlights the cutting-edge application of genetically modified chickens as bioreactors for the cost-effective production of therapeutic proteins, a development of significant interest to the pharmaceutical industry.

Domestication and Evolutionary History

The evolutionary path of the domestic chicken is a multi-stage process encompassing the evolution of the Gallus genus, the domestication of a progenitor species, and the recent, rapid diversification into hundreds of specialized breeds.[1]

Progenitors and Domestication Events

Modern biological and genomic evidence confirms that the domestic chicken's primary wild ancestor is the Red Junglefowl (Gallus gallus).[2][3] A landmark 2020 genomic study sequencing 863 chickens from across the globe pointed to a single domestication event.[2] This research identified the subspecies Gallus gallus spadiceus, with a present-day distribution in southwestern China, northern Thailand, and Myanmar, as the closest wild progenitor.[4][5] Molecular clock analysis suggests the divergence of the lineage leading to domestic chickens from G. g. spadiceus occurred approximately 9,500 ± 3,300 years ago.[5] However, other genetic studies propose that the divergence between the domestic chicken and Red Junglefowl may have happened as far back as 58,000 years ago, well before archaeological evidence of domestication.[6][7] Initial domestication, which likely occurred 7,000 to 10,000 years ago in Southeast Asia, is thought to have been driven by cultural reasons, such as cockfighting, rather than for meat or egg production.[3][8]

Introgressive Hybridization

While the Red Junglefowl is the principal ancestor, the genome of the modern domestic chicken is a mosaic, containing genetic material from other wild junglefowl species through introgressive hybridization.[9] This interbreeding has been crucial in shaping the genetic diversity and introducing key traits into the domestic population.

-

Grey Junglefowl (Gallus sonneratii): This species is responsible for one of the most well-known introgressions: the gene for yellow skin.[2][3] The BCO2 (beta-carotene oxygenase 2) gene region, which regulates this phenotype, was likely incorporated into domestic birds from the Grey Junglefowl.[10] Beyond the yellow skin trait, studies have revealed introgression of genes related to growth performance (e.g., TKT, IGFBP2), angiogenesis (TIMP3), and heat shock response (CRYAB, HSPB2).[10][11]

-

Other Junglefowl: Evidence also suggests genetic contributions from the Sri Lanka Junglefowl (Gallus lafayetii) and the Green Junglefowl (Gallus varius), which have influenced traits such as tail carriage and overall body structure in certain breeds.[3][9]

Genetic Architecture of Key Traits

Centuries of human-driven selection have profoundly reshaped the chicken genome, leading to the development of highly specialized broiler (meat) and layer (egg) breeds. This intense artificial selection has left distinct footprints in the genome, which can be identified through modern genomic techniques.

Artificial Selection and Selective Sweeps

Artificial selection reduces genetic variation in genomic regions linked to desired traits, creating "selective sweeps." Numerous such sweeps have been identified when comparing commercial breeds to indigenous chickens or their wild ancestors.[12][13] These regions frequently overlap with known Quantitative Trait Loci (QTLs) for economically important traits.[12][13]

A critical gene under selection is the Thyroid-Stimulating Hormone Receptor (TSHR) . A mutation in this gene is believed to have disabled the photoperiodic control of reproduction, allowing modern chickens to lay eggs year-round, a stark contrast to the seasonal breeding of their wild ancestors.[5][8] Other genes identified in selective sweeps are associated with fertility, growth, and immune response, including PTHLH and PMCH.[14][15]

Quantitative Trait Loci (QTLs)

Most economically important traits, such as body weight and egg production, are complex and controlled by multiple genes, each with a small effect. The genomic regions containing these genes are known as Quantitative Trait Loci (QTLs). QTL mapping and Genome-Wide Association Studies (GWAS) have been instrumental in dissecting the genetic basis of these traits.[16][17]

Table 1: Selected Quantitative Trait Loci (QTLs) for Growth and Carcass Traits

| Trait | Chromosome (GGA) | Marker/Region | Phenotypic Variance Explained (PVE %) | Reference(s) |

|---|---|---|---|---|

| Body Weight (3, 6, 9 wks) | GGA1, GGA2, GGA4, GGA7, GGA8 | Multiple markers | 0.2 - 1.0 phenotypic SD per QTL | [17][18] |

| Body Weight (late) | GGA4 | 78 Mb region | 32% of genetic variance | [19] |

| Body Weight | GGA13 | QTL affects BW at all ages (3, 6, 9 wks) | Not specified | [18] |

| Carcass Weight | GGA1, GGA2, GGA3, GGA5, GGA8 | Multiple markers | 5.60 - 16.52% | [20] |

| Feed Efficiency | GGA1, GGA2, GGA4, GGA23 | Multiple markers | Not specified |[17] |

Table 2: Selected Quantitative Trait Loci (QTLs) for Egg Production and Quality Traits

| Trait | Chromosome (GGA) | Marker/Region | Phenotypic Variance Explained (PVE %) | Reference(s) |

|---|---|---|---|---|

| Age at First Egg | GGAZ | Multiple markers | 6 - 19% | [17] |

| Egg Number (40 & 43 wks) | GGA10 | rs794599852 (in NEO1 gene) | 8.5% | [21] |

| Egg Production Indicators | GGA1, GGA4, GGA13 | Multiple significant SNPs | Not specified | [22] |

| Egg Weight | GGA4 | Multiple markers | 6 - 19% | [17] |

| Shell Redness | GGA11 | Multiple markers | 6 - 19% | [17] |

| Overall Egg Quality | At least 17 chromosomes | >30 QTL regions identified | 3 - 18% |[23] |

Major Genes and Mutations

While many traits are polygenic, some are controlled by single genes with major phenotypic effects. The characterization of these genes has provided fundamental insights into the relationship between genotype and phenotype.[24]

Table 3: Examples of Major Genes and Mutations in the Domestic Chicken

| Gene Symbol | Gene Name/Locus | Phenotype | Mode of Inheritance | Reference(s) |

|---|---|---|---|---|

| dw | Dwarfism | Reduced body size; linked to Growth Hormone Receptor (GHR) mutation. | Sex-linked, Recessive | [24] |

| Fm | Fibromelanosis | Hyperpigmentation of connective tissue (dark skin). | Autosomal, Dominant | |

| BCO2 | Beta-carotene oxygenase 2 | Yellow skin (inhibition of carotenoid deposition). | Autosomal, Recessive | [25] |

| O | Blue Egg | Deposition of biliverdin in the eggshell, resulting in blue eggs. | Autosomal, Incomplete Dominant | [26] |

| E Locus | Extended Black | Controls the distribution of eumelanin (black) and pheomelanin (red/gold). | Multiple alleles with a dominance hierarchy. | [26] |

| Du | Duplex Comb | Causes V-shaped or branched combs. | Autosomal, Incomplete Dominant |[26] |

Methodologies in Avian Evolutionary Genetics

The study of chicken genetics relies on a suite of molecular and computational techniques, from basic DNA extraction to complex genome-wide analyses.

Experimental Protocols

DNA Extraction: The quality of genomic analysis begins with the successful extraction of high-quality DNA. A variety of methods are employed depending on the source material and downstream application.

Table 4: Comparison of Common DNA Extraction Methods for Avian Samples

| Method | Source Material | Principle | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|---|

| Phenol-Chloroform-Isoamyl Alcohol (PCI) | Blood, Tissue | Organic solvent extraction to separate DNA from proteins and lipids. | High yield and purity (gold standard). | Time-consuming, uses hazardous chemicals. | [27][28] |

| Commercial Kits (e.g., Wizard®) | Blood, Feather Bulbs, Tissue | Silica-membrane-based spin columns bind DNA, allowing contaminants to be washed away. | Fast, reliable, high purity, no hazardous organic solvents. | Higher cost per sample. | [27][28] |

| Simple Alkaline Lysis | Blood, Tissue | Lysis of cells in an alkaline solution followed by neutralization to precipitate contaminants. | Very fast, simple, inexpensive. | May result in lower purity DNA, potentially unsuitable for all downstream applications. | [27] |

| Proteinase K Digestion | Tissue, Embryos | Enzymatic digestion of proteins, followed by DNA purification. | Effective for tissue samples, yields high-quality DNA. | Requires incubation time, can be more expensive than simple lysis. |[29][30] |

Genotyping and Sequencing:

-

SNP Arrays: High-density Single Nucleotide Polymorphism (SNP) arrays (e.g., 60K, 600K) are used to genotype thousands of markers across the genome simultaneously, making them highly effective for Genome-Wide Association Studies (GWAS).[15][22]

-

Whole-Genome Sequencing (WGS): Next-generation sequencing (NGS) technologies allow for the re-sequencing of entire chicken genomes. This approach provides a comprehensive view of genetic variation, including SNPs and structural variants, and is powerful for identifying selective sweeps and novel mutations.[12][13][21]

Analytical Workflows

Genome-Wide Association Study (GWAS): A GWAS is a primary tool for identifying genetic variants associated with specific traits. The workflow involves genotyping a large population, measuring phenotypes, and statistically testing for associations between each marker and the trait of interest.

Applications in Drug Development and Biotechnology

The unique biology of the chicken, particularly its reproductive system, combined with modern genetic engineering tools, has positioned it as a valuable platform for pharmaceutical production.

The Chicken as a Bioreactor

Genetically modified chickens can serve as highly efficient bioreactors for producing protein-based drugs.[31] By integrating a therapeutic protein's gene into the chicken genome under the control of a promoter specific to the oviduct (e.g., the ovalbumin promoter), the protein is expressed at high levels and deposited into the egg white.[31][32] This method offers several advantages over traditional mammalian cell culture systems, including lower costs, high scalability, and simplified protein purification.[32]

The primary technology enabling this application is CRISPR/Cas9, which allows for precise insertion of genes into the chicken genome.[31][33] The process often involves editing primordial germ cells (PGCs), which can then be used to generate transgenic birds that stably pass the desired trait to subsequent generations.[32]

Therapeutic Protein Production

This avian bioreactor system has been successfully used to produce several clinically relevant proteins. The proteins are biologically active and work as well as those produced by conventional methods.[34]

Table 5: Examples of Therapeutic Proteins Produced in Avian Eggs

| Protein | Promoter Used | Therapeutic Application | Reference(s) |

|---|---|---|---|

| Human IFNalpha2a | Ovalbumin | Antiviral and anti-cancer effects. | [34] |

| Human macrophage-CSF | Ovalbumin | Stimulates repair of damaged tissues. | [34] |

| Pig macrophage-CSF | Ovalbumin | Veterinary tissue repair applications. | [34] |

| Various Monoclonal Antibodies | Ovalbumin | Cancer therapy, autoimmune diseases. | [32] |

| Human Erythropoietin (EPO) | Ovalbumin | Treatment of anemia. |[32] |

Conclusion and Future Perspectives

The evolutionary genetics of the domestic chicken provides a remarkable case study in the genomic consequences of domestication and intensive artificial selection. From its origins as a wild Southeast Asian junglefowl, the chicken has been transformed into a global agricultural powerhouse and a sophisticated biomedical tool. Understanding the genetic loci controlling key traits like growth, disease resistance, and egg production continues to drive improvements in poultry breeding through genomic selection.

For the pharmaceutical industry, the advent of the chicken as a bioreactor represents a paradigm shift in the production of protein-based drugs. The combination of high-yield expression in eggs, cost-effectiveness, and the power of CRISPR/Cas9 gene editing opens new avenues for developing and manufacturing life-saving therapeutics. Future research will likely focus on expanding the portfolio of drugs produced in this system, further optimizing expression levels, and streamlining purification processes to fully realize the potential of this innovative biomanufacturing platform.

References

- 1. The history and evolution of the domestic fowl (Chapter 1) - Genetics and Evolution of the Domestic Fowl [cambridge.org]

- 2. Chicken - Wikipedia [en.wikipedia.org]

- 3. Origin and History of the Chicken – Livestock [livestock.extension.wisc.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. Origin of the domestic chicken from modern biological and zooarchaeological approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Origin and Genetic Variation of Domestic Chickens with Special Reference to Junglefowls Gallus g. gallus and G. varius | PLOS One [journals.plos.org]

- 7. The origin and genetic variation of domestic chickens with special reference to junglefowls Gallus g. gallus and G. varius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Origins of Chicken Domestication - Backyard Poultry [backyardpoultry.iamcountryside.com]

- 9. From the genomics of the Gallus genus to the history of chicken domestication | ANR [anr.fr]

- 10. Significant genomic introgression from grey junglefowl (Gallus sonneratii) to domestic chickens (Gallus gallus domesticus) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Artificial selection footprints in indigenous and commercial chicken genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Identifying artificial selection signals in the chicken genome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DSpace [dr.lib.iastate.edu]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. researchgate.net [researchgate.net]

- 19. research.ed.ac.uk [research.ed.ac.uk]

- 20. Mapping of Quantitative Trait Loci for Growth and Carcass-Related Traits in Chickens Using a Restriction-Site Associated DNA Sequencing Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Genome-Wide Association Study of Egg Production Traits in Shuanglian Chickens Using Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Genetic Mapping of Quantitative Trait Loci for Egg Production and Egg Quality Traits in Chickens: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. kueltzlab.ucdavis.edu [kueltzlab.ucdavis.edu]

- 25. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 26. pipsnchicks.com [pipsnchicks.com]

- 27. A Simple and Quick DNA Extraction Procedure for Rapid Diagnosis of Sex of Chicken and Chicken Embryos [jstage.jst.go.jp]

- 28. researchgate.net [researchgate.net]

- 29. scispace.com [scispace.com]

- 30. researchgate.net [researchgate.net]

- 31. Frontiers | Genetically modified chickens as bioreactors for protein-based drugs [frontiersin.org]

- 32. Genetically modified chickens as bioreactors for protein-based drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 33. astorscientific.us [astorscientific.us]

- 34. Hen Eggs Set to Crack Future Drug Production | Technology Networks [technologynetworks.com]

Identifying Novel Biomarkers for Avian Influenza: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The continual threat of avian influenza outbreaks, including highly pathogenic strains like H5N1, necessitates the development of rapid, sensitive, and specific diagnostic tools and novel therapeutic strategies. A critical component of this effort is the identification and validation of novel biomarkers. This technical guide provides a comprehensive overview of current approaches to biomarker discovery in avian influenza, focusing on genomic, proteomic, and metabolomic strategies. It offers detailed experimental protocols for key analytical techniques, presents quantitative data on promising biomarker candidates, and visualizes the complex biological pathways involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to combat the global challenge of avian influenza.

Introduction: The Imperative for Novel Biomarkers

Avian influenza viruses are dynamic pathogens that continuously evolve, leading to the emergence of new strains with altered virulence, transmissibility, and host range.[1] The sporadic transmission of these viruses to humans poses a significant pandemic threat.[2] Early and accurate diagnosis is paramount for controlling outbreaks, guiding clinical management, and preventing further spread.[3] Traditional diagnostic methods, while reliable, can be time-consuming and may lack the sensitivity to detect early-stage infections or differentiate between viral subtypes.[2][3]

Novel biomarkers offer the potential to overcome these limitations by providing molecular indicators of infection, disease severity, and host response. These biomarkers can be leveraged for the development of next-generation diagnostics, host-directed therapies, and more effective vaccines. This guide explores the landscape of avian influenza biomarker discovery, with a focus on cutting-edge -omics technologies.

Classes of Novel Biomarkers for Avian Influenza

The search for avian influenza biomarkers spans multiple biological disciplines, primarily focusing on genomics, proteomics, and metabolomics. Each of these fields offers a unique window into the host-pathogen interactions that define the course of infection.

Genomic Markers

Genomic markers involve alterations in the host's gene expression profile in response to viral infection. High-throughput technologies like DNA microarrays and next-generation sequencing (NGS) have enabled the identification of specific genes and gene signatures associated with avian influenza.

A meta-analysis of microarray data from chickens challenged with highly pathogenic avian influenza (HPAI) H5N1 identified several significantly upregulated genes, including CMTR1, EPSTI1, RNF213, HERC4L, IFIT5, and LY96 .[3] These genes are primarily involved in the innate immune response, particularly interferon signaling pathways. Conversely, genes such as PARD6G, HMG20A, PEX14, RNF151, and TLK1L were found to be downregulated.[3]

Proteomic Markers

Proteomics focuses on the large-scale study of proteins, their structures, and their functions. In the context of avian influenza, proteomic analyses of infected tissues and cells have revealed significant changes in protein expression and post-translational modifications that can serve as biomarkers.

Studies in duck lung tissues infected with HPAI H5N1 have identified a large number of differentially expressed proteins.[4] For instance, at 12 hours post-infection, 876 proteins were upregulated and 1179 were downregulated.[4] Key signaling pathways impacted include the RIG-I-like receptor and Jak-STAT signaling pathways, which are crucial for the induction of an antiviral state.[4]

Metabolomic Markers

Metabolomics is the comprehensive analysis of small molecules (metabolites) within a biological system. Viral infections can dramatically alter the host's metabolic landscape to support viral replication and propagation. These metabolic shifts can be detected and used to identify biomarkers.

Untargeted metabolomics of serum from individuals occupationally exposed to avian influenza revealed significant alterations in amino acid and lipid metabolism.[5] Key dysregulated pathways included alanine, aspartate, and glutamate metabolism, as well as tryptophan metabolism.[5] In chickens infected with HPAI H5N1, metabolomic profiling of lung and serum samples identified key altered metabolites such as sphingosine, psychosine sulfate, and L-serine , which are known to influence viral entry and cell signaling.[6]

Quantitative Data on Potential Biomarkers

The following tables summarize quantitative data on promising protein and metabolite biomarkers for avian influenza identified in recent studies.

Table 1: Differentially Expressed Proteins in Duck Lung Tissue Infected with HPAI H5N1 [4]

| Time Post-Infection | Upregulated Proteins | Downregulated Proteins |

| 12 hours | 876 | 1179 |

| 48 hours | 898 | 1159 |

| 5 days | 1095 | 962 |

Table 2: Differentially Expressed Proteins in Chicken Lung Tissue Infected with HPAI H5N1 [7][8]

| Time Post-Infection | Upregulated Proteins (>1.5 fold change) | Downregulated Proteins (<1.5 fold change) |

| 12 hours | 138 | 247 |

| 24 hours | 157 | 222 |

| 48 hours | 173 | 1754 |

Table 3: Significantly Altered Metabolites in Avian Influenza

| Metabolite | Sample Type | Fold Change | p-value | Reference |

| Sphingosine | Chicken Lung & Serum | Significantly Altered | < 0.05 | [6] |

| Psychosine sulfate | Chicken Lung & Serum | Significantly Altered | < 0.05 | [6] |

| L-Serine | Chicken Lung & Serum | Significantly Altered | < 0.05 | [6] |

| Lysophosphatidylcholines (LPCs) | Human Serum | > 2 | < 0.05 | [5] |

| Phosphatidylcholines (PCs) | Human Serum | < 0.5 | < 0.05 | [5] |

Table 4: Performance of Diagnostic Assays for Avian Influenza Biomarkers

| Assay Type | Target | Sensitivity | Specificity | Reference |

| Fluorescent Immunoassay (Quantum Dots) | H5N1 Virus | 78.57% | 97.37% | [9] |

| Single-Gene Diagnostic Chip | H5N1 AIV | 95% | 92% | |

| RT-qPCR (LNA-TaqMan probe) | HPAI H5N1 | 97% | Not Reported | [10] |

| Dual RT-RPA | H5N1 (HA and M2 genes) | 100% | 100% | |

| Competitive ELISA (cELISA) | AIV H5 Antibodies | >98% (target) | >98% (target) | [1] |

Experimental Protocols for Biomarker Discovery and Validation

This section provides detailed methodologies for key experiments commonly used in the identification and validation of avian influenza biomarkers.

Proteomic Analysis using Mass Spectrometry

Objective: To identify and quantify differentially expressed proteins in biological samples.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

Homogenize tissue samples in a suitable lysis buffer.

-

Incubate on ice to ensure complete protein lysis.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the protein extract.

-

Inactivate the virus through heat treatment (e.g., 56°C for 30 minutes).

-

Determine protein concentration using a standard assay (e.g., Bradford).

-

Reduce and alkylate the protein samples.

-

Perform in-solution trypsin digestion overnight at 37°C.

-

Label peptides with isobaric tags (e.g., iTRAQ, TMT) for relative quantification.

-

-

LC-MS/MS Analysis:

-

Separate the labeled peptides using a nano-liquid chromatography (nano-LC) system with a C18 column.

-

Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q Exactive, Orbitrap).

-

Key Mass Spectrometry Parameters:

-

Precursor Mass Tolerance: 10 ppm

-

Fragment Mass Tolerance: 0.05 Da or 20 mmu

-

Fixed Modifications: Carbamidomethylation of cysteine, iTRAQ/TMT labeling at N-terminus and lysine.

-

Variable Modifications: Oxidation of methionine, phosphorylation of serine, threonine, and tyrosine.

-

Scanning Range: 400-1200 m/z

-

-

-

Data Analysis:

-

Search the raw MS/MS data against a relevant protein database (e.g., NCBI, UniProt) using a search engine like Mascot or Sequest.

-

Perform protein quantification and statistical analysis to identify differentially expressed proteins (e.g., fold change > 1.5 or < 0.67, p-value < 0.05).

-

Conduct bioinformatics analysis, including Gene Ontology (GO) and pathway analysis, to understand the biological context of the identified proteins.

-

Metabolomic Analysis using LC-MS

Objective: To identify and quantify metabolites that are altered during avian influenza infection.

Methodology: Untargeted Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Extract metabolites from serum or tissue homogenates using a solvent precipitation method (e.g., with methanol or acetonitrile).

-

Centrifuge to remove precipitated proteins.

-

Dry the supernatant and reconstitute in a suitable solvent for LC-MS analysis.

-

-

LC-MS Analysis:

-

Separate metabolites using a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) column.

-

Analyze the eluted metabolites using a high-resolution mass spectrometer in both positive and negative ionization modes.

-

Typical LC Gradient:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

A gradient from low to high organic phase concentration over a defined time period.

-

-

Mass Spectrometry Parameters:

-

Full MS Scan Resolution: 70,000

-

Scan Range: 70-1050 m/z

-

Data-Dependent MS2 (dd-MS2) Resolution: 17,500

-

Stepped Normalized Collision Energies (NCE): 20, 40, 60 eV

-

-

-

Data Analysis:

-

Process the raw data using software like MS-DIAL or MZmine for peak detection, alignment, and annotation.

-

Perform statistical analysis (e.g., t-test, fold change analysis) to identify significantly altered metabolites (e.g., fold change > 2 or < 0.5, p-value < 0.05).

-

Use tools like MetaboAnalyst for pathway analysis and enrichment analysis to identify dysregulated metabolic pathways.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Biomarker Validation

Objective: To detect and quantify specific protein biomarkers or antibodies in biological samples.

Methodology: Sandwich or Competitive ELISA

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific to the biomarker of interest.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).

-

Sample Incubation: Add diluted samples (e.g., serum) and standards to the wells and incubate.

-

Detection Antibody: Add a detection antibody conjugated to an enzyme (e.g., HRP or AP).

-

Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.

-

Measurement: Measure the absorbance of the wells using a microplate reader at a specific wavelength.

-

Quantification: Determine the concentration of the biomarker in the samples by comparing their absorbance to the standard curve.

Real-Time Reverse Transcription PCR (RT-qPCR) for Genomic Biomarker Validation

Objective: To quantify the expression levels of specific genes identified as potential biomarkers.

Methodology: One-Step RT-qPCR

-

RNA Extraction: Extract total RNA from cells or tissues using a commercial kit.

-

Reaction Setup: Prepare a master mix containing reverse transcriptase, DNA polymerase, primers, and a fluorescent probe (e.g., TaqMan) specific to the target gene.

-

RT-qPCR Cycling:

-

Reverse Transcription: Synthesize cDNA from the RNA template.

-

PCR Amplification: Amplify the cDNA through multiple cycles of denaturation, annealing, and extension.

-

Fluorescence Detection: Monitor the fluorescence signal in real-time as the probe is cleaved during amplification.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each sample.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene.

-

Microarray Analysis for Global Gene Expression Profiling

Objective: To simultaneously measure the expression levels of thousands of genes to identify genomic biomarkers.

Methodology: Gene Expression Microarray

-

RNA Extraction and Labeling: Extract high-quality total RNA and convert it to labeled cRNA.

-

Hybridization: Hybridize the labeled cRNA to a microarray chip containing thousands of specific DNA probes.

-

Washing and Staining: Wash the chip to remove unbound cRNA and stain with a fluorescent dye.

-

Scanning: Scan the microarray chip to detect the fluorescence intensity of each probe.

-

Data Analysis:

-

Normalize the raw data to correct for experimental variations.

-

Identify differentially expressed genes between infected and control samples using statistical tests (e.g., fold change > 1.3, p-value < 0.05).

-

Perform gene ontology and pathway analysis to understand the biological significance of the differentially expressed genes.[11]

-

Visualization of Key Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways implicated in the host response to avian influenza and a general workflow for biomarker discovery.

Caption: A generalized workflow for the discovery and validation of novel biomarkers.

References

- 1. AN ENZYME-LINKED IMMUNOSORBENT ASSAY TO DETECT ANTIBODIES AGAINST AVIAN INFLUENZA VIRUS (AIV) SUBTYPE H5 AND H7 IN COMMERCIAL POULTRY | National Agricultural Library [nal.usda.gov]

- 2. Toward diagnostic preparedness: detection of highly pathogenic avian influenza A(H5N1) in contrived nasal swab specimens using rapid antigen and point-of-care molecular tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Network Meta-Analysis of Chicken Microarray Data following Avian Influenza Challenge—A Comparison of Highly and Lowly Pathogenic Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Metabolomic profiling and identification of potential biomarkers of highly pathogenic avian influenza (H5N1) in chicken - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Advances in Detection Techniques for the H5N1 Avian Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Updated Values for Molecular Diagnosis for Highly Pathogenic Avian Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA microarray global gene expression analysis of influenza virus-infected chicken and duck cells - PMC [pmc.ncbi.nlm.nih.gov]

Core Cellular Signaling Pathways Orchestrating Chicken Growth and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the core cellular signaling pathways that govern growth and metabolism in chickens (Gallus gallus). Understanding these intricate networks is paramount for developing innovative strategies to enhance poultry production, improve feed efficiency, and ensure animal welfare. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades to facilitate comprehension and further research.

The IGF/PI3K/Akt/mTOR Pathway: A Central Regulator of Muscle Growth

The Insulin-like Growth Factor (IGF) signaling pathway is a primary driver of muscle development and growth (myogenesis) in chickens. The binding of IGF-1 to its receptor (IGF-1R) initiates a cascade of intracellular events, predominantly through the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) axis. This pathway is crucial for promoting myoblast proliferation and differentiation, as well as stimulating protein synthesis.

Activation of PI3K leads to the phosphorylation and activation of Akt.[1] Akt, a serine/threonine kinase, plays a pivotal role in mediating downstream effects, including the activation of mTOR. The mTOR complex 1 (mTORC1) subsequently promotes protein synthesis by phosphorylating key targets such as p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2] Studies have shown that IGF-1 significantly induces the proliferation of cultured chicken myoblasts in a dose-dependent manner, an effect that can be inhibited by PI3K and Akt inhibitors, confirming the pathway's role.[1] Furthermore, in vivo administration of IGF-1 in chicken embryos has been shown to increase the number of PAX7-positive satellite cells, which are essential for muscle growth and repair.[1]

Quantitative Data on IGF/PI3K/Akt/mTOR Pathway Activation

| Parameter | Condition | Fold Change / Observation | Tissue/Cell Type | Reference |

| Myoblast Proliferation | IGF-1 Treatment (100 ng/mL) | Significant increase | Cultured Chicken Myoblasts | [1] |

| Akt Phosphorylation | IGF-1 Treatment (100 ng/mL) | Significant increase | Cultured Chicken Myoblasts | [1] |

| S6K1 Phosphorylation (T389) | AICAR (AMPK activator) Treatment (1 mM) | Significantly reduced | Chick Myotube Cultures | [2] |

| S6 Ribosomal Protein Phosphorylation (S240/244) | AICAR (AMPK activator) Treatment (1 mM) | Significantly reduced | Chick Myotube Cultures | [2] |

| 4E-BP1 Phosphorylation (T37/46) | AICAR (AMPK activator) Treatment (1 mM) | Significantly reduced | Chick Myotube Cultures | [2] |

| Protein Synthesis | AICAR (AMPK activator) Treatment (1 mM) | Significantly decreased | Chick Myotube Cultures | [2] |

| S6K1 and S6 Phosphorylation in vivo | pHu+ line vs. pHu- line at hatching | 3-fold higher | Pectoralis major muscle | [3] |

Note: pHu+ and pHu- refer to chicken lines selected for high and low ultimate pH of breast meat, respectively, which correlates with muscle glycogen content.

Experimental Protocols

Western Blotting for Protein Phosphorylation Analysis:

-

Tissue/Cell Lysis: Tissues are homogenized or cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein (e.g., 40 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[3][4]

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-Akt, total-Akt, phospho-S6K1).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. AMP-activated Protein Kinase Activation Suppresses Protein Synthesis and mTORC1 Signaling in Chick Myotube Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Early Growth and Protein-Energy Metabolism in Chicken Lines Divergently Selected on Ultimate pH [frontiersin.org]

- 4. Early Growth and Protein-Energy Metabolism in Chicken Lines Divergently Selected on Ultimate pH - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Impact of Environmental Stressors on Chickens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Environmental stressors, including thermal fluctuations and high stocking densities, pose significant challenges to the poultry industry, leading to substantial economic losses and compromising animal welfare.[1][2] These stressors trigger a cascade of physiological, behavioral, and immunological responses in chickens, ultimately affecting their growth, production, and susceptibility to disease.[2][3][4] This technical guide provides an in-depth analysis of the core physiological responses of chickens to common environmental stressors. It summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development for poultry. Understanding these complex interactions is paramount for developing effective mitigation strategies and innovative therapeutic interventions.

Introduction

The intensification of poultry production has inadvertently increased the exposure of chickens to a variety of environmental stressors.[5] These challenges can be broadly categorized into thermal stress (heat and cold) and social stress (high stocking density).[3][5] Chickens, being homeothermic, strive to maintain a constant body temperature.[6] However, their ability to regulate body temperature is limited, especially in modern broiler breeds selected for rapid growth, which have higher metabolic rates and are more susceptible to heat stress.[6][7] Environmental stressors activate the hypothalamic-pituitary-adrenal (HPA) axis and the sympathetic-adrenal-medullary (SAM) axis, leading to the release of stress hormones like corticosterone and catecholamines.[8][9] Chronic activation of these systems can have detrimental effects on various physiological functions, including immune response, metabolism, and reproductive performance.[3][10][11] This guide delves into the specific physiological consequences of heat, cold, and stocking density stress, providing a foundational understanding for the development of targeted health and productivity solutions.

Heat Stress

Heat stress occurs when a chicken's body heat production surpasses its ability to dissipate heat, leading to hyperthermia.[6] This is a major concern in poultry production, particularly in warmer climates, and is exacerbated by high humidity.[1] The thermoneutral zone for chickens is typically between 18-21°C, with temperatures exceeding 25°C often inducing heat stress.[1]

Physiological Responses to Heat Stress

The primary physiological responses to heat stress are aimed at increasing heat loss and reducing metabolic heat production. These include:

-

Panting and Respiratory Alkalosis: Chickens lack sweat glands and rely on panting (thermal hyperpnea) to dissipate heat through evaporative cooling.[1][6] While effective for thermoregulation, prolonged panting leads to an excessive loss of carbon dioxide, resulting in respiratory alkalosis, an increase in blood pH.[5][11]

-

Cardiovascular Adjustments: To facilitate heat dissipation from the skin surface, peripheral blood flow increases.[12]

-

Reduced Feed Intake and Metabolic Rate: Chickens under heat stress voluntarily reduce their feed intake as a mechanism to decrease metabolic heat production.[2][13] This reduction in feed intake is a primary contributor to decreased growth rates and egg production.[1][13] Research has shown that for every 1°C increase in temperature between 32°C and 38°C, feed consumption can drop by 5%.[2]

-

Oxidative Stress: Heat stress induces the overproduction of reactive oxygen species (ROS), leading to oxidative stress.[1][14][15] This imbalance between pro-oxidants and antioxidants can cause damage to lipids, proteins, and DNA, impairing cellular function and integrity.[7][14] The gastrointestinal tract is particularly susceptible to oxidative damage, which can compromise gut barrier function.[14][15]

-

Immunosuppression: The immune system is significantly compromised by heat stress.[1][5] This includes a reduction in the weight of primary immune organs like the bursa of Fabricius, thymus, and spleen.[3][5] Heat stress can also alter the profile of immune cells, leading to a decreased resistance to pathogens.[5]

Quantitative Data on Heat Stress

The following table summarizes key quantitative data on the physiological effects of heat stress in chickens.

| Parameter | Stress Condition | Observation | Species/Breed |

| Body Weight | 35°C for 5 weeks | 19.3% decrease compared to control (28°C) | Laying Hens |

| Feed Intake | 32-38°C | 5% decrease for every 1°C increase | Broilers[2] |